4-Chlorobenzhydrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

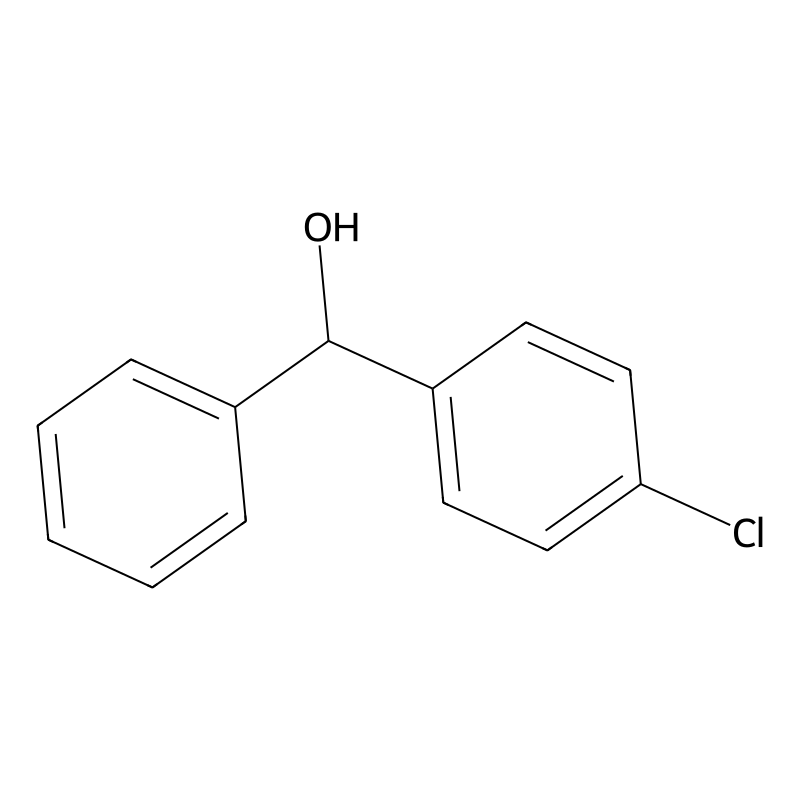

4-Chlorobenzhydrol, also known as p-chlorobenzhydrol, is an organic compound with the molecular formula and a molecular weight of 218.68 g/mol. It appears as a white to off-white crystalline powder with a melting point of 58-60 °C and a boiling point of 150-151 °C at reduced pressure (2.6 mmHg) . Its structure consists of a benzhydrol moiety substituted with a chlorine atom at the para position of one of the phenyl rings, making it a member of the diarylmethane family .

Organic Synthesis

- Precursor for pharmaceuticals and agrochemicals: 4-Chlorobenzhydrol serves as a crucial building block for synthesizing various pharmaceuticals and agrochemicals. Its reactive hydroxyl group allows for further functionalization, enabling the development of new drugs and pesticides with desired properties [].

- Intermediate in organic reactions: Due to its reactive nature, 4-Chlorobenzhydrol participates in various organic reactions, including dehydrations, oxidations, and reductions. These reactions lead to the formation of diverse organic compounds useful in various research areas [].

Material Science

- Liquid crystal precursor: 4-Chlorobenzhydrol is a valuable precursor for the synthesis of liquid crystals, which are essential components in display technologies like LCD screens and touchscreens. Its rigid structure and aromatic character contribute to the formation of specific liquid crystal phases with desired properties [].

- Polymer synthesis: 4-Chlorobenzhydrol can be incorporated into the structure of polymers, influencing their properties like thermal stability, mechanical strength, and electrical conductivity. This makes it a potential candidate for developing novel materials with advanced functionalities [].

Other Research Applications

- Organic photovoltaics: Research explores the potential of 4-Chlorobenzhydrol derivatives in organic photovoltaic (OPV) cells, which are devices that convert sunlight into electricity. Its ability to modify the electronic properties of OPV materials is under investigation [].

- Biomedical research: Studies investigate the potential applications of 4-Chlorobenzhydrol derivatives in the field of biomedicine. This includes exploring their use as drug delivery systems, biosensors, and imaging agents [].

Another significant reaction is its chlorination, where 4-chlorobenzhydrol can be converted into 4-chlorodiphenyl methyl chloride through treatment with hydrochloric acid under controlled temperatures .

4-Chlorobenzhydrol exhibits interesting biological activities, particularly in pharmacology. It has been identified as an impurity in cetirizine, an antihistamine medication, and has been used in enzyme-linked immunosorbent assays for drug detection . Additionally, it interacts with various enzymes and has been studied for its potential therapeutic applications.

The synthesis of 4-chlorobenzhydrol typically involves the reduction of 4-chlorobenzophenone. The following steps outline a common synthetic route:

- Dissolve approximately 5 grams of 4-chlorobenzophenone in 15 mL of isopropyl alcohol.

- Heat the solution to 50 °C and add sodium borohydride (0.265 g).

- Maintain the temperature at 65 °C for about 2 hours.

- Distill the mixture to remove isopropyl alcohol.

- Cool and treat with dilute hydrochloric acid, followed by extraction with toluene .

4-Chlorobenzhydrol has several applications in analytical chemistry and pharmacology:

- Internal Standard: Used in gas chromatography-mass spectrometry for measuring metabolites .

- Pharmaceutical Research: Serves as a relevant cross-reactant in enzyme-linked immunosorbent assays related to antihistamines .

- Synthetic Intermediate: Utilized in the synthesis of other pharmaceutical compounds such as bepotastine and cloperastine .

Studies have shown that 4-chlorobenzhydrol interacts with various enzymes, which may influence its pharmacokinetic properties and efficacy in drug formulations. Its role as an impurity in certain medications has prompted research into its interactions within biological systems, particularly regarding drug metabolism and efficacy .

Several compounds share structural similarities with 4-chlorobenzhydrol, including:

- Benzhydrol: Lacks the chlorine substituent; used primarily as a reducing agent.

- Diphenylmethanol: Similar structure but without any halogen substituents; utilized in organic synthesis.

- Chlorobenzophenone: A precursor compound that can be reduced to form 4-chlorobenzhydrol.

| Compound Name | Structure | Key Differences |

|---|---|---|

| Benzhydrol | C13H12O | No chlorine substituent |

| Diphenylmethanol | C13H12O | No halogen substituents |

| Chlorobenzophenone | C13H9ClO | Acts as a precursor for synthesis |

4-Chlorobenzhydrol's uniqueness lies in its specific chlorine substitution, which impacts its biological activity and chemical reactivity compared to similar compounds.

The historical development of 4-chlorobenzhydrol can be traced through its evolution from early diarylmethanol chemistry to its modern applications in pharmaceutical synthesis. The compound's significance first emerged in the context of Grignard reactions involving aryl-magnesium halides with chiral esters, which formed the foundation for understanding diarylmethanol structural motifs. These early investigations, dating back to the beginning of the twentieth century, utilized the reaction of phenyl Grignard reagent with esters to produce tertiary alcohols containing diarylmethanol groups as part of carboxylic acid degradation methods used for structure elucidations.

The systematic study of 4-chlorobenzhydrol gained momentum in the 1980s when researchers began exploring its potential as a chiral auxiliary in enantioselective synthesis. The compound's utility became particularly evident in pharmaceutical applications, where it serves as a critical intermediate in the synthesis of cetirizine, an important antihistamine medication. This application has driven extensive research into efficient synthetic methodologies for producing both racemic and enantiomerically pure forms of the compound.

Recent developments have focused on advancing synthetic methodologies for 4-chlorobenzhydrol production, with particular emphasis on chemoenzymatic approaches and metal-catalyzed transformations. The development of novel ketoreductase enzymes capable of catalyzing diarylmethanone substrates to obtain diarylmethanols in high enantioselectivity has represented a significant breakthrough in this field. These advances have positioned 4-chlorobenzhydrol as a model compound for studying asymmetric reduction processes and have contributed to broader understanding of chiral alcohol synthesis.

The compound's significance extends beyond its immediate synthetic applications to encompass fundamental studies in organic chemistry. Research has demonstrated that 4-chlorobenzhydrol serves as an excellent substrate for investigating various reaction mechanisms, including reductive carbon-oxygen bond cleavage and electrochemical carboxylation processes. These investigations have provided valuable insights into the reactivity patterns of diarylmethanol compounds and have contributed to the development of new synthetic methodologies.

Classification within Diarylmethanol Chemistry

4-Chlorobenzhydrol belongs to the broader class of diarylmethanol compounds, which are characterized by the presence of two aromatic rings attached to a central carbon atom bearing a hydroxyl group. Within this classification system, the compound represents a substituted benzhydrol derivative, specifically featuring a chlorine atom in the para position of one of the two phenyl rings. This structural arrangement places it within the category of halogenated diarylmethanols, which exhibit distinct chemical and physical properties compared to their unsubstituted counterparts.

The diarylmethanol family encompasses a diverse range of compounds that have found extensive applications in organic synthesis, particularly as chiral auxiliaries and pharmaceutical intermediates. These compounds are distinguished by their ability to participate in various transformations while maintaining structural integrity, making them valuable building blocks for complex molecular architectures. The presence of the hydroxyl group provides a reactive site for further functionalization, while the aromatic rings contribute to molecular stability and offer opportunities for electronic modification through substituent effects.

From a stereochemical perspective, 4-chlorobenzhydrol exists as both racemic and enantiomerically pure forms, with the (S)-enantiomer being of particular interest in pharmaceutical applications. The chirality of the compound arises from the presence of four different substituents around the central carbon atom, creating a stereogenic center that can be selectively accessed through various asymmetric synthetic approaches. This stereochemical complexity has made 4-chlorobenzhydrol an important model compound for studying enantioselective transformations and developing new methodologies for chiral alcohol synthesis.

The electronic effects of the chlorine substituent significantly influence the chemical behavior of 4-chlorobenzhydrol compared to unsubstituted benzhydrol. The electron-withdrawing nature of the chlorine atom affects both the reactivity of the hydroxyl group and the stability of reaction intermediates formed during various transformations. These electronic influences have been extensively studied and have provided valuable insights into structure-activity relationships within the diarylmethanol class of compounds.

Nomenclature and Structural Identification

The systematic nomenclature of 4-chlorobenzhydrol follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as (4-chlorophenyl)(phenyl)methanol. This nomenclature clearly identifies the structural components: a 4-chlorophenyl group, a phenyl group, and a methanol unit, all connected at the central carbon atom. Alternative names commonly encountered in the literature include 4-chlorodiphenylmethanol, para-chlorobenzhydrol, and 4-chlorobenzhydryl alcohol.

The molecular formula of 4-chlorobenzhydrol is C₁₃H₁₁ClO, with a molecular weight of 218.68 grams per mole. The compound's structure can be represented by the simplified molecular-input line-entry system: OC(C1=CC=CC=C1)C2=CC=C(Cl)C=C2. The International Chemical Identifier key for this compound is AJYOOHCNOXWTKJ-UHFFFAOYNA-N, providing a unique identifier for database searches and chemical information systems.

The structural identification of 4-chlorobenzhydrol relies on various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. The compound exhibits characteristic spectroscopic features that allow for unambiguous identification and purity assessment. In proton nuclear magnetic resonance spectroscopy, the compound displays distinct signals corresponding to the aromatic protons and the benzylic proton bearing the hydroxyl group.

The three-dimensional structure of 4-chlorobenzhydrol has been extensively studied using computational methods and experimental techniques. The compound adopts a conformation where the two aromatic rings are positioned to minimize steric interactions while maintaining favorable electronic interactions. The presence of the chlorine substituent introduces asymmetry into the molecular structure, which is reflected in the compound's chiral properties and its behavior in asymmetric transformations.

General Applications in Synthetic Organic Chemistry

4-Chlorobenzhydrol serves as a versatile intermediate in numerous synthetic organic chemistry applications, with its utility extending across multiple areas of chemical research and industrial production. The compound's primary application lies in pharmaceutical synthesis, where it functions as a key building block for the preparation of antihistamine medications, particularly cetirizine. This application has driven extensive research into efficient synthetic routes and has established 4-chlorobenzhydrol as an important commercial intermediate in the pharmaceutical industry.

In asymmetric synthesis, 4-chlorobenzhydrol has emerged as a valuable substrate for studying enantioselective transformations and developing new methodologies for chiral alcohol production. The compound serves as an excellent model for investigating various asymmetric reduction processes, including enzymatic transformations using engineered alcohol dehydrogenases and whole-cell biocatalysts. These studies have contributed significantly to the understanding of stereochemical control in organic synthesis and have led to the development of practical methods for producing enantiomerically pure compounds.

The compound's utility in electrochemical synthesis has been demonstrated through its participation in novel carboxylation reactions. Research has shown that 4-chlorobenzhydrol can undergo electrochemical direct carboxylation in dimethyl sulfoxide, leading to the formation of diarylacetic acids through reductive carbon-oxygen bond cleavage followed by carbon dioxide fixation. This methodology represents an innovative approach to carbon-carbon bond formation and has potential applications in the synthesis of various carboxylic acid derivatives.

The compound's role in mechanistic studies has provided valuable insights into the behavior of diarylmethanol radical cations and their reactivity patterns. Research utilizing pulse radiolysis and gamma-radiolysis techniques has revealed important information about the spectral properties and reaction pathways of 4-chlorobenzhydrol-derived radical species. These investigations have contributed to a broader understanding of radical chemistry and have implications for various synthetic applications involving radical intermediates.

Recent developments in metal-catalyzed synthesis have highlighted the potential of 4-chlorobenzhydrol as a substrate for palladium-catalyzed desymmetrization reactions. Studies have demonstrated that the compound can undergo enantioselective carbon-hydrogen alkynylation under mild conditions using chiral ligand systems. This methodology opens new avenues for accessing complex chiral architectures and demonstrates the continuing evolution of synthetic applications for this versatile compound.

4-Chlorobenzhydrol, also known as (4-chlorophenyl)(phenyl)methanol, is an organic compound characterized by its distinctive molecular structure consisting of a chlorinated phenyl group attached to a benzhydrol moiety [3]. The molecular formula of 4-chlorobenzhydrol is C₁₃H₁₁ClO with a monoisotopic mass of 218.049843 and an average molecular weight of 218.68 g/mol [2] [6].

The compound features a central carbon atom bonded to a hydroxyl group, a phenyl ring, and a 4-chlorophenyl ring, creating a tetrahedral geometry around this carbon atom [1] [2]. This central carbon represents a stereocenter, as it is bonded to four different substituents, allowing for the existence of two enantiomers: (R)-4-chlorobenzhydrol and (S)-4-chlorobenzhydrol [2]. However, commercial samples are typically available as racemic mixtures of both enantiomers [1] [3].

The structural representation can be expressed through various notations, including the SMILES string OC(c1ccccc1)c2ccc(Cl)cc2 and the InChI notation 1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H [1] [2]. These notations precisely define the connectivity and spatial arrangement of atoms within the molecule, facilitating its identification in chemical databases and computational studies [2] [6].

Physical Constants and Thermodynamic Parameters

Melting and Boiling Points

4-Chlorobenzhydrol exhibits well-defined phase transition temperatures that are crucial for its identification and purification [1] [6]. The melting point of 4-chlorobenzhydrol falls within the range of 58-60°C, as consistently reported in literature [1] [5] [6]. This relatively low melting point indicates moderate intermolecular forces between molecules in the solid state [3] [6].

The boiling point of 4-chlorobenzhydrol is 150-151°C at a reduced pressure of 2.6 mm Hg [5] [6]. At standard atmospheric pressure (760 mm Hg), the estimated boiling point is considerably higher, with calculations suggesting a value of approximately 352.2±27.0°C [12]. This high boiling point at atmospheric pressure reflects the compound's relatively high molecular weight and the presence of intermolecular hydrogen bonding through the hydroxyl group [5] [12].

Density, Refractive Index, and Flash Point

The physical properties of 4-chlorobenzhydrol provide important information for its handling and application in various chemical processes [6] [12]. The density of 4-chlorobenzhydrol has been determined to be approximately 1.2±0.1 g/cm³, which is typical for aromatic compounds containing a halogen substituent [12]. Some sources report a slightly lower value of 1.1178 g/cm³, which may reflect differences in measurement conditions or sample purity [5].

The refractive index of 4-chlorobenzhydrol has been estimated to be 1.609, indicating its ability to bend light as it passes through the substance [12]. This value is consistent with other aromatic compounds containing both hydroxyl and halogen functionalities [10] [12]. For comparison, the structurally related compound 4-chlorobenzaldehyde has a refractive index of 1.555 [10].

The flash point of 4-chlorobenzhydrol has been reported as 166.8±23.7°C, which represents the lowest temperature at which its vapors can ignite in the presence of an ignition source [12]. Some sources also report the flash point as equivalent to the reduced pressure boiling point of 150-151°C at 2.6 mm Hg [5] [6]. This relatively high flash point indicates that the compound has low volatility at room temperature and presents minimal fire hazard under normal handling conditions [6] [12].

Solubility Profile and Partition Behavior

The solubility characteristics of 4-chlorobenzhydrol are governed by its molecular structure, particularly the presence of both hydrophilic (hydroxyl) and hydrophobic (aromatic rings with chlorine substituent) moieties [3] [6]. 4-Chlorobenzhydrol is practically insoluble in water, reflecting the dominant influence of its hydrophobic components [5] [12]. This limited water solubility is a common characteristic of many benzhydrol derivatives and halogenated aromatic compounds [3] [12].

In contrast, 4-chlorobenzhydrol exhibits good solubility in various organic solvents [11] [12]. It is soluble in alcohols such as methanol and ethanol, with the hydroxyl group facilitating hydrogen bonding with these protic solvents [11]. The compound also demonstrates solubility in chloroform and other halogenated solvents, likely due to favorable interactions between the chlorine substituent and the solvent molecules [11] [5].

The partition coefficient (log P) of 4-chlorobenzhydrol has been determined to be approximately 3.34, indicating its preferential distribution into the organic phase in an octanol-water system [12]. This relatively high log P value reflects the compound's lipophilic nature and suggests potential for bioaccumulation in lipid-rich tissues if introduced into biological systems [10] [12]. For comparison, the structurally similar but less lipophilic compound 4-chlorobenzaldehyde has a lower log P value of 2.13 [10].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₁ClO | [2] [6] |

| Molecular Weight | 218.68 g/mol | [2] [6] |

| Melting Point | 58-60°C | [1] [5] [6] |

| Boiling Point | 150-151°C at 2.6 mm Hg | [5] [6] |

| Density | 1.2±0.1 g/cm³ | [12] |

| Refractive Index | 1.609 | [12] |

| Flash Point | 166.8±23.7°C | [12] |

| Log P | 3.34 | [12] |

| Water Solubility | Insoluble | [5] [12] |

Spectroscopic Characteristics

NMR Spectroscopic Features

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 4-chlorobenzhydrol, confirming its molecular architecture and purity [4]. The ¹H NMR spectrum of 4-chlorobenzhydrol, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, exhibits characteristic signals that correspond to the different hydrogen environments within the molecule [4] [14].

The ¹H NMR spectrum shows a distinctive signal at approximately 5.8 ppm, which is attributed to the methine proton (CH-OH) at the central carbon atom [4]. This signal appears as a doublet due to coupling with the hydroxyl proton [4] [14]. The hydroxyl proton itself produces a signal at around 2.2 ppm, which can appear as a doublet due to coupling with the methine proton, although this signal may be broad and variable depending on concentration and temperature conditions [4] [14].

The aromatic region of the spectrum (6.5-8.0 ppm) displays complex patterns corresponding to the nine aromatic protons from both phenyl rings [4]. The protons of the unsubstituted phenyl ring typically appear as a multiplet in the range of 7.2-7.4 ppm [4] [14]. The protons of the 4-chlorophenyl ring show a characteristic pattern of two doublets at approximately 7.3 and 7.4 ppm, each integrating for two protons, reflecting the para-substitution pattern [4] [14].

The ¹³C NMR spectrum of 4-chlorobenzhydrol provides complementary information about the carbon framework [4]. The spectrum exhibits signals for all 13 carbon atoms, with the central carbon bearing the hydroxyl group appearing at approximately 75 ppm [4]. The aromatic carbons produce signals in the range of 125-145 ppm, with the carbon attached to the chlorine atom typically appearing at around 133 ppm due to the deshielding effect of the electronegative chlorine substituent [4] [14].

IR and Raman Spectral Properties

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and molecular vibrations present in 4-chlorobenzhydrol [15]. These complementary techniques help confirm the structural features of the compound and can be used for identification and purity assessment [15].

The IR spectrum of 4-chlorobenzhydrol exhibits several characteristic absorption bands [15]. A broad band in the region of 3300-3400 cm⁻¹ is attributed to the O-H stretching vibration of the hydroxyl group [15]. The aromatic C-H stretching vibrations appear as weak bands in the region of 3000-3100 cm⁻¹ [15]. The spectrum also shows strong bands in the fingerprint region (1000-1500 cm⁻¹) corresponding to various C-C stretching and bending modes of the aromatic rings [15].

Particularly diagnostic are the bands associated with the C-Cl bond, which typically appear in the region of 700-800 cm⁻¹ [15]. The C-O stretching vibration of the hydroxyl group produces a strong band in the region of 1050-1150 cm⁻¹ [15]. Additionally, the characteristic out-of-plane bending vibrations of the aromatic C-H bonds appear in the region of 750-850 cm⁻¹, with patterns that reflect the substitution patterns of the two phenyl rings [15].

The Raman spectrum of 4-chlorobenzhydrol complements the IR data by providing enhanced sensitivity to symmetric vibrations and aromatic ring modes [15]. Strong Raman bands are observed for the aromatic ring breathing modes at approximately 1000 cm⁻¹ and for the C-C stretching vibrations at around 1600 cm⁻¹ [15]. The C-Cl stretching vibration also produces a characteristic Raman band in the region of 600-700 cm⁻¹ [15].

Comparative analysis of the IR and Raman spectra reveals that some vibrations are more prominent in one technique than the other, reflecting the different selection rules governing these spectroscopic methods [15]. This complementarity makes the combined use of IR and Raman spectroscopy particularly valuable for comprehensive structural characterization of 4-chlorobenzhydrol [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 4-chlorobenzhydrol, aiding in its structural elucidation and identification [4] [16]. The electron impact mass spectrum of 4-chlorobenzhydrol shows a molecular ion peak (M⁺) at m/z 218, confirming its molecular weight [4]. The presence of a characteristic isotope pattern with an M+2 peak at m/z 220 with approximately one-third the intensity of the molecular ion peak confirms the presence of one chlorine atom in the molecule [4] [16].

The fragmentation pattern of 4-chlorobenzhydrol follows predictable pathways that reflect the compound's structural features [16]. A significant fragment at m/z 217 (M-1) results from the loss of a hydrogen atom, likely from the hydroxyl group [4] [16]. The loss of the hydroxyl group leads to a fragment at m/z 201 (M-17), which can further lose carbon monoxide to produce a fragment at m/z 183 [4] [16].

A characteristic fragmentation involves cleavage of the C-C bond adjacent to the central carbon, resulting in the formation of tropylium ion-related fragments [16]. The unsubstituted phenyl ring can form a tropylium ion at m/z 77, while the chlorophenyl ring can form a chlorotropylium ion at m/z 111/113 (with the characteristic chlorine isotope pattern) [4] [16]. Another significant fragment appears at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺) formed by rearrangement processes [4] [13] [16].

The mass spectrum also shows fragments at m/z 139/141, which can be attributed to the 4-chlorobenzyl cation, and at m/z 165/167, which may correspond to the 4-chlorobenzoyl cation [4] [16]. These fragmentation patterns are consistent with the structural features of 4-chlorobenzhydrol and provide a reliable fingerprint for its identification [4] [16].

Computational Studies and Molecular Modeling

Electron Density Distributions

Computational studies of 4-chlorobenzhydrol provide valuable insights into its electronic structure and properties [17] [18]. Electron density distribution analyses, typically performed using density functional theory (DFT) methods, reveal the spatial arrangement of electrons within the molecule and help understand its reactivity patterns [17] [20].

The electron density maps of 4-chlorobenzhydrol show higher electron density regions around the electronegative oxygen and chlorine atoms, consistent with their ability to attract electrons [18] [20]. The hydroxyl oxygen exhibits particularly high electron density, reflecting its role as a potential hydrogen bond donor and acceptor in intermolecular interactions [17] [18]. The chlorine atom also shows significant electron density, although it is more diffuse compared to the oxygen due to chlorine's larger atomic radius [18] [20].

The aromatic rings display characteristic π-electron density distributions above and below the ring planes, contributing to the molecule's ability to engage in π-π stacking interactions [17] [20]. The electron density at the central carbon atom bearing the hydroxyl group is relatively lower, consistent with the partial positive charge expected at this position due to the electron-withdrawing effects of the attached groups [18] [20].

Electrostatic potential maps derived from the electron density distributions provide further insights into the molecule's reactivity [17] [18]. These maps typically show negative potential regions (red) around the oxygen and chlorine atoms, indicating their propensity to interact with electrophiles [18] [20]. Conversely, the hydrogen atom of the hydroxyl group exhibits a positive potential (blue), reflecting its ability to act as a hydrogen bond donor [17] [20].

HOMO-LUMO Energy Calculations

The frontier molecular orbital analysis of 4-chlorobenzhydrol provides critical insights into its electronic structure and reactivity [18] [20]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the energy gap between them, are key parameters that determine the compound's chemical behavior [18] [20].

Computational studies using DFT methods with appropriate basis sets (such as B3LYP/6-311G++(d,p)) reveal that the HOMO of 4-chlorobenzhydrol is primarily localized on the aromatic rings, with significant contributions from the π-orbitals [18] [20]. The HOMO energy level is typically calculated to be around -6.5 to -7.0 eV, although the exact value depends on the computational method and basis set employed [18] [20].

The LUMO of 4-chlorobenzhydrol is also predominantly located on the aromatic rings, with additional contributions from the central carbon and the chlorine atom [18] [20]. The LUMO energy level is typically calculated to be around -2.0 to -2.5 eV, resulting in a HOMO-LUMO gap of approximately 4.0-5.0 eV [18] [20]. This relatively large energy gap suggests moderate chemical stability and limited reactivity under normal conditions [18] [20].

The HOMO-LUMO gap also provides insights into the compound's spectroscopic properties, particularly its UV-visible absorption characteristics [18] [20]. The calculated gap corresponds to absorption in the ultraviolet region, consistent with the colorless appearance of pure 4-chlorobenzhydrol [18] [20]. Additionally, the frontier orbital energies can be used to derive various electronic parameters, such as chemical hardness, softness, and electrophilicity index, which further characterize the compound's reactivity profile [18] [20].

Mulliken Population Analysis

Mulliken population analysis offers a quantitative description of the charge distribution within the 4-chlorobenzhydrol molecule, providing insights into its electronic structure and reactivity patterns [18] [19] [21]. This analysis, typically performed as part of computational studies using quantum chemical methods, assigns partial atomic charges based on the distribution of electrons in the molecular orbitals [18] [21].

The Mulliken charge distribution in 4-chlorobenzhydrol reveals several important features [18] [19]. The oxygen atom of the hydroxyl group carries a significant negative charge (approximately -0.5 to -0.6 electron units), consistent with its high electronegativity [18] [21]. The hydrogen atom of the hydroxyl group bears a positive charge (approximately +0.3 to +0.4 electron units), reflecting the polarization of the O-H bond [18] [21].

The chlorine atom also exhibits a negative charge (approximately -0.2 to -0.3 electron units), although less pronounced than that of the oxygen, consistent with its lower electronegativity compared to oxygen [18] [19]. The carbon atom directly bonded to the chlorine shows a slight positive charge, compensating for the electron-withdrawing effect of the halogen substituent [18] [21].

The central carbon atom bearing the hydroxyl group displays a positive charge (approximately +0.1 to +0.2 electron units), reflecting the electron-withdrawing effects of both the hydroxyl group and the aromatic rings [18] [21]. The carbon atoms of the aromatic rings show alternating patterns of slight positive and negative charges, consistent with the delocalized nature of the π-electron system [18] [19].

The Mulliken overlap populations between bonded atoms provide additional insights into the bond strengths and characteristics [19] [21]. Strong positive overlap populations are observed for the covalent bonds within the molecule, with the C-O bond showing particularly high values, indicating its significant double-bond character [19] [21]. The C-Cl bond exhibits a lower overlap population compared to C-C bonds, consistent with the more ionic character of this bond [19] [21].

Purity

Quantity

XLogP3

Appearance

Melting Point

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant